(5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole
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Overview
Description
The compound (5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole is a complex organic molecule characterized by its unique structural features. It belongs to the class of benzo[dioxole] derivatives, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole typically involves multi-step organic reactions. The starting materials often include substituted phenols and methoxybenzene derivatives. The key steps in the synthesis may involve:
Aldol Condensation: Formation of the core benzo[dioxole] structure through aldol condensation reactions.
Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Cyclization: Formation of the tetrahydrobenzo[dioxole] ring system through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes can be employed to scale up the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole: undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aromatic ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
(5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole: can be compared with other similar compounds, such as:
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, known for their biological activities.
Coumarins: Widely distributed in nature, possessing diverse biological properties.
Isoquinolines: Compounds with a fused isoquinoline moiety, exhibiting various pharmacological activities.
The uniqueness of This compound lies in its specific structural features and the combination of functional groups that contribute to its distinct chemical and biological properties.
Biological Activity
The compound (5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
This compound belongs to a class of lignans characterized by a 1-phenyltetralin skeleton. Its molecular formula is C24H30O7, with a molecular weight of approximately 430.20 daltons. The structure includes multiple methoxy groups and a dioxole moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Below are detailed findings from various studies:
Antimicrobial Activity
- In vitro Studies : The compound has shown promising antimicrobial activity against several bacterial strains. For instance, it was tested against Pseudomonas aeruginosa and Escherichia coli, demonstrating effective inhibition with a minimum inhibitory concentration (MIC) as low as 0.21 μM .
- Mechanism of Action : The antimicrobial effects are attributed to its ability to interfere with bacterial DNA gyrase and MurD enzyme interactions. Molecular docking studies revealed strong binding affinities and specific interactions with key amino acids in these enzymes .
Anticancer Activity
- Cell Line Studies : In cancer research, the compound has been evaluated for its cytotoxic effects on various human tumor cell lines. It displayed selective toxicity towards cancer cells while sparing normal cells .
- Mechanism : The anticancer activity may be linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Studies
Several case studies have highlighted the compound's efficacy in different biological contexts:
- Antimicrobial Efficacy : In a study focusing on novel thiazolopyridine derivatives, the compound was compared with standard antibiotics. It exhibited superior activity against Gram-positive bacteria compared to traditional agents like ciprofloxacin .
- Cytotoxicity Profiles : A comprehensive assessment using MTT assays showed that this compound has a favorable cytotoxic profile against human cancer cell lines such as HepG2 and DLD-1. Its selective action suggests potential for development as an anticancer agent .
Data Table: Biological Activities
Properties
Molecular Formula |
C24H30O7 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole |
InChI |
InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20-23(31-13-30-20)24(29-5)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17+,21-/m0/s1 |
InChI Key |
LHQDZANQXMRHIV-FVJLSDCUSA-N |
Isomeric SMILES |
COC[C@@H]1CC2=CC3=C(C(=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3 |
Canonical SMILES |
COCC1CC2=CC3=C(C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.